2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . This method is tolerant towards various functionalities on the benzamide, allowing for a range of structures to be synthesized.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and tetrahydropyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of quinazoline derivatives in inhibiting cancer cell growth.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
Uniqueness
What sets 2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide apart is its unique combination of the quinazoline and tetrahydropyrimidine rings, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-N-(2-ethoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-4-32-19-8-6-5-7-17(19)25-21(31)18-12-20(30)28-23(27-18)29-22-24-14(3)15-11-13(2)9-10-16(15)26-22/h5-11,18H,4,12H2,1-3H3,(H,25,31)(H2,24,26,27,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGFQVJYUONEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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